molecular formula C10H7ClN2O B027063 2-(4-chlorophenyl)pyrimidin-4(3H)-one CAS No. 106690-55-5

2-(4-chlorophenyl)pyrimidin-4(3H)-one

Cat. No.: B027063
CAS No.: 106690-55-5
M. Wt: 206.63 g/mol
InChI Key: VQRSIMLDRAXXQX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with a 4-chlorophenyl group

Mechanism of Action

Target of Action

The compound 2-(4-chlorophenyl)pyrimidin-4(3H)-one, also known as 2-(4-chlorophenyl)-1H-pyrimidin-6-one or 2-(4-Chlorophenyl)-4(3H)-pyrimidinone, is a pyrimidine derivative. Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer treatment . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition can lead to the arrest of cell proliferation .

Mode of Action

The compound interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The binding of the compound to CDK2 inhibits the kinase activity of the enzyme, thereby disrupting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell proliferation, which is a key mechanism in the treatment of cancer . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar pyrimidine derivatives . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of cell proliferation. Most of the compounds in the same class have shown superior cytotoxic activities against various cell lines . For instance, some compounds have shown cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone typically involves the condensation of 4-chlorobenzaldehyde with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone ring to dihydropyrimidinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-pyrimidinone: Lacks the chlorine substituent on the phenyl ring.

    2-(4-Methylphenyl)-4(3H)-pyrimidinone: Contains a methyl group instead of a chlorine atom.

    2-(4-Nitrophenyl)-4(3H)-pyrimidinone: Features a nitro group on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-4(3H)-pyrimidinone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRSIMLDRAXXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338659
Record name 2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106690-55-5
Record name 2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Chlorophenyl)-4-methoxypyrimidine (161 mg, 0.730 mmol) in water (1.5 ml) was treated with concentrated hydrochloric acid (608 μl, 7.30 mmol) at ambient temperature. The suspension was heated to reflux during which the reaction became a clear solution. After 12 hours, the reaction was cooled to ambient temperature and the resulting white suspension was diluted with water and filtered. The solids were washed with water and dried under high vacuum to provide the title compound (100 mg, 0.484 mmol, 66.3% yield) as a white solid.
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
608 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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